4-methoxy-5-methyl-1H-indole
Description
Significance of Indole (B1671886) Heterocycles in Contemporary Synthetic and Medicinal Chemistry Research
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, stands as a cornerstone in the fields of synthetic and medicinal chemistry. chim.it This structural motif is not merely a synthetic curiosity but a recurring and vital component in a vast array of biologically active molecules and natural products. chim.it Its prevalence is rooted in its ability to serve as a scaffold for compounds that interact with numerous biological targets, making it a "privileged structure" in drug discovery.
Indole derivatives are integral to many natural compounds, with the essential amino acid tryptophan being a primary example. Tryptophan serves as a biosynthetic precursor to a wide range of metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). rsc.org The indole ring system is also a core component of many pharmaceuticals. chim.it Marketed drugs containing the indole scaffold exhibit a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, antiviral, and antihypertensive effects. smolecule.com The chemical reactivity of the indole ring allows for its modification, enabling the synthesis of large libraries of compounds for screening against various receptors and enzymes. This versatility has cemented the indole heterocycle as a focal point of research for the development of novel therapeutic agents. chemicalbook.com
Overview of Methoxy- and Methyl-Substituted Indoles as Privileged Structures in Chemical Biology
Among the myriad of substituted indoles, those bearing methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are of particular interest in chemical biology. These substituents are not merely decorative additions; they profoundly influence the electronic properties, reactivity, and biological activity of the indole scaffold.
Methoxy-substituted indoles are frequently found in naturally occurring compounds and have been a subject of research for decades. chim.it The methoxy group is an electron-donating group, which enhances the electron-rich nature of the indole ring system. chim.it This increased electron density can enhance the reactivity of the indole, making it more susceptible to certain chemical transformations and potentially increasing its binding affinity to biological targets. chim.it The synthesis of methoxy-activated indoles has become a strategic approach to diversify the regiochemical outcomes of reactions and to generate novel compounds with a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. chim.it
Similarly, methyl-substituted indoles are significant in medicinal chemistry. The addition of a methyl group can influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The steric bulk of the methyl group can also play a crucial role in the molecule's interaction with a biological target, potentially leading to increased potency or selectivity. The strategic placement of methyl groups on the indole ring is a common tactic in the design of new drug candidates. acs.org The increased yield in the synthesis of some methyl-substituted indoles can be attributed to the activating effect of the methyl group. uni.lu
Rationale for Comprehensive Academic Investigation of 4-methoxy-5-methyl-1H-indole as a Model System
The specific compound, this compound, represents a valuable model system for academic investigation due to the unique interplay of its substituents. The placement of a methoxy group at the 4-position and a methyl group at the 5-position on the indole ring provides a distinct electronic and steric profile. The electron-donating nature of the 4-methoxy group can influence the reactivity of the pyrrole ring, while the adjacent 5-methyl group introduces steric considerations and further electronic effects.
A comprehensive study of this compound allows for a systematic exploration of how this specific substitution pattern affects the physicochemical properties and potential biological activity of the indole scaffold. By comparing its properties and reactivity to other substituted indoles, researchers can gain deeper insights into structure-activity relationships (SAR). This knowledge is crucial for the rational design of more potent and selective drug candidates. The synthesis of derivatives of this compound, such as its corresponding carboxylic acid, provides further opportunities to explore its utility as a building block in the creation of more complex molecules with potential therapeutic applications. The investigation of such a precisely substituted indole serves to refine our understanding of the subtle structural nuances that govern molecular interactions in biological systems.
Chemical Compound Data
Below are tables detailing the physicochemical properties of this compound and a related derivative.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H11NO3 | |
| Monoisotopic Mass | 205.0739 Da | |
| Predicted XlogP | 2.2 |
| Adduct | m/z | Predicted CCS (Ų) | Source |
|---|---|---|---|
| [M+H]+ | 206.08118 | 141.6 | |
| [M+Na]+ | 228.06312 | 152.3 | |
| [M-H]- | 204.06662 | 143.4 |
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-5-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-4-9-8(5-6-11-9)10(7)12-2/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTCZRNXNXOYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxy 5 Methyl 1h Indole and Its Analogues
Historical Perspectives on Indole (B1671886) Synthesis Relevant to Methoxy- and Methyl-Substituted Analogues
The synthesis of the indole nucleus has been a central theme in organic chemistry for over a century. nih.gov Classic methods, while foundational, often face limitations when applied to specifically substituted targets like 4-methoxy-5-methyl-1H-indole.
The Fischer indole synthesis , discovered in 1883, is one of the most widely used methods, involving the acid-catalyzed rearrangement of an arylhydrazone. wikipedia.orgluc.edu While versatile, its application to unsymmetrical ketones can lead to mixtures of regioisomers, and the required substituted phenylhydrazines can be difficult to access. luc.edu The Bischler indole synthesis involves the acid-catalyzed cyclization of an α-arylamino-ketone. bhu.ac.in However, it can also suffer from a lack of regiocontrol, often yielding product mixtures. bhu.ac.in
The Reissert synthesis provides a route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate, which can then be decarboxylated. bhu.ac.in The Leimgruber–Batcho indole synthesis , a more modern and high-yielding method, starts from an o-nitrotoluene derivative and is particularly popular in the pharmaceutical industry. nih.govwikipedia.org These methods are significant for methoxy- and methyl-substituted indoles as they rely on the availability of appropriately substituted anilines or nitrotoluenes as starting materials. chim.it For instance, the synthesis of 4,6-dimethoxyindole (B1331502) has been achieved starting from 3,5-dimethoxyaniline. chim.it The presence of activating groups like methoxy (B1213986) can influence the reactivity and regioselectivity of these classical cyclization reactions. chim.it
Regioselective Synthesis Strategies for this compound
Achieving the precise 4-methoxy-5-methyl substitution pattern requires careful selection of synthetic strategy to ensure high regioselectivity.
Fischer Indole Synthesis Approaches
The Fischer indole synthesis remains a cornerstone for preparing substituted indoles. wikipedia.orgrsc.org The reaction involves treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For this compound, the key starting material would be (3-methoxy-4-methylphenyl)hydrazine (B8066090).
The choice of acid catalyst is critical and can include Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA), or Lewis acids such as ZnCl₂, BF₃, and AlCl₃. rsc.orgwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a luc.eduluc.edu-sigmatropic rearrangement to form a di-imine intermediate, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org
A significant challenge is controlling regioselectivity when using unsymmetrical ketones. bhu.ac.in However, for a simple indole product without substitution at the 2 or 3 positions, reacting the phenylhydrazine with pyruvic acid followed by decarboxylation is a viable route. wikipedia.org Electron-donating groups, such as methoxy and methyl, on the phenylhydrazine ring generally facilitate the reaction. openmedicinalchemistryjournal.com
| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |
| Phenylhydrazine, Ketone | Acid (e.g., ZnCl₂, PPA) | Substituted Indole | Varies | bhu.ac.inwikipedia.org |
| (3-methoxy-4-methylphenyl)hydrazine, Pyruvic Acid | Acid, then heat | This compound-2-carboxylic acid | - | wikipedia.org |
| Phenylhydrazine hydrochloride, 2-Bromoacetophenone | Acetic Acid, 80 °C | 2-(2-bromophenyl)-indole | - | rsc.org |
Nenitzescu Indole Synthesis Adaptations for Hydroxyindole Precursors
The Nenitzescu indole synthesis is a powerful method for the direct synthesis of 5-hydroxyindoles from the condensation of a 1,4-benzoquinone (B44022) with a β-amino-substituted-α,β-unsaturated carbonyl compound. bhu.ac.inresearchgate.netrevistadechimie.ro This method is particularly relevant as the resulting hydroxyindole can be subsequently O-methylated to produce the desired methoxyindole.
The reaction mechanism is complex but is generally accepted to proceed via a Michael addition of the enamine to the benzoquinone, followed by cyclization and dehydration. revistadechimie.ro While the classic Nenitzescu reaction yields 5-hydroxyindoles, modifications and careful selection of substrates can potentially influence the regiochemical outcome. researchgate.netresearchgate.net However, the synthesis of 4-hydroxyindoles via this method is less common, and the 5-hydroxy isomer is the typical product. revistadechimie.roresearchgate.net Therefore, to obtain this compound, one would need to start with a precursor that directs the cyclization to form a 4-hydroxyindole (B18505) intermediate, which can be challenging.
| Quinone | Enamine | Product Type | Reference |
| 1,4-Benzoquinone | Ethyl β-aminocrotonate | 5-Hydroxyindole | researchgate.netrevistadechimie.ro |
| Substituted 1,4-Benzoquinone | β-Amino-α,β-unsaturated carbonyl | Substituted 5-Hydroxyindole | bhu.ac.inresearchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions for Indole Core Formation (e.g., Buchwald-Hartwig Amination)
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer highly regioselective routes to substituted indoles. The Buchwald-Hartwig amination is a versatile reaction for forming C-N bonds. acsgcipr.org An intramolecular version of this reaction can be used to construct the indole ring from a suitably substituted precursor, such as an o-haloaniline derivative. acsgcipr.org
For the synthesis of this compound, a plausible precursor would be a derivative of 2-halo-5-methoxy-4-methylaniline. The palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, facilitates the intramolecular cyclization to form the indole core. acsgcipr.orgorgsyn.org This methodology offers excellent functional group tolerance and high regioselectivity, avoiding the potential mixtures seen in some classical methods.
Stephen L. Buchwald developed a related approach where aryl bromides are coupled with hydrazones, which then undergo an acid-catalyzed Fischer-type cyclization, expanding the scope of accessible indole structures. nih.govwikipedia.org
| Reaction Type | Substrate Example | Catalyst System | Product Type | Reference |
| Intramolecular Amination | o-Halo-N-vinylaniline | Pd catalyst, phosphine ligand, base | Indole | acsgcipr.org |
| Hydrazone Coupling | Aryl bromide, Hydrazone | Pd catalyst | N-Arylhydrazone (Indole precursor) | wikipedia.org |
| N-Arylation of Indole | 5-Bromoindole, Arylboronic acid | Pd(OAc)₂, CsF | N-Aryl-5-bromoindole |
Copper-Catalyzed Cyclization Methodologies
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium for indole synthesis. researchgate.net These methods often involve the intramolecular cyclization of substrates like 2-alkynylanilines or 2-vinylanilines. organic-chemistry.orgnih.gov
For example, the cyclization of 2-ethynylaniline (B1227618) derivatives can be catalyzed by copper(II) salts at room temperature to produce various functionalized indoles. organic-chemistry.org A one-pot process involving Chan-Lam coupling followed by oxidative amination can generate N-aryl indoles from 2-vinylanilines and arylboronic acids. nih.gov Another strategy involves a copper-catalyzed reaction between toluene (B28343) derivatives and nitriles, proceeding through a radical pathway to form N-H indoles. d-nb.info These methods offer modular approaches where the substitution pattern of the final indole is determined by the readily available starting materials. d-nb.info
| Substrates | Catalyst/Conditions | Product Type | Reference |
| 2-Ethynylaniline derivatives | Cu(II), H₂O/MeOH, room temp. | Substituted Indoles | organic-chemistry.org |
| 2-Isopropenylaniline, Arylboronic acid | Cu(OAc)₂, TEMPO, O₂ | N-Aryl Indoles | nih.gov |
| 2-Halotoluenes, Nitriles | CuSO₄, base | N-H Indoles | d-nb.info |
| 2-Iodoaniline, Cuprous phenylacetylide | DMF, 120 °C | 2-Phenylindole | researchgate.net |
One-Pot Multicomponent Reactions for Indole Construction
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and simplifying procedures. frontiersin.org Several MCRs have been developed for the synthesis of substituted indoles.
| Reactants | Conditions | Product Type | Reference |
| Indole, Aromatic aldehyde, C-H activated acid | Polyethylene (B3416737) glycol 400 | 3-Substituted Indoles | openmedicinalchemistryjournal.com |
| Indole, Aromatic aldehyde, Heteroaryl amine | Solvent-free, 80-110 °C | Gramine (B1672134) derivatives | erciyes.edu.tr |
| Aryl hydrazine, Ketone, Alkyl halide | One-pot, <30 min | 1,2,3-Trisubstituted Indoles | rsc.org |
Microwave-Assisted Synthesis Protocols for Indole Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including a variety of indole derivatives. clockss.org This technology offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and often, the suppression of side product formation. clockss.org The application of microwave irradiation can be particularly effective for well-established indole syntheses like the Fischer, Suzuki coupling, and multicomponent reactions. openmedicinalchemistryjournal.comacs.org
In a typical microwave-assisted protocol, reactants are mixed in a suitable solvent within a vessel designed for microwave exposure. The mixture is then subjected to microwave irradiation at a controlled temperature and power for a short duration. For instance, the synthesis of 1,2,3-triazole derivatives, another class of nitrogen-containing heterocycles, saw reaction times decrease from 8 hours with conventional heating to just 12 minutes under microwave irradiation, with a corresponding increase in yield. ias.ac.in Similarly, the synthesis of certain Schiff bases experienced a reduction in reaction time from 20-25 hours to 4-7 minutes, with yields improving from 46-68% to 82-92%. researchgate.net
These protocols often employ catalysts to facilitate the reactions. For example, a copper(I) iodide catalyst was used in a microwave-assisted click reaction. ias.ac.in Palladium-assisted Suzuki coupling reactions, used to form carbon-carbon bonds, have also been successfully adapted to microwave conditions, often using water as an environmentally benign solvent. acs.org The use of microwave heating in conjunction with solid catalysts under solvent-free conditions has also been reported for synthesizing various heterocyclic derivatives. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method Time | Microwave Method Time | Conventional Method Yield | Microwave Method Yield | Reference |
|---|---|---|---|---|---|
| Schiff Base Synthesis | 20-25 hours | 4-7 minutes | 46-68% | 82-92% | researchgate.net |
| 1,2,3-Triazole Synthesis | 8 hours | 12 minutes | Not specified | Higher yields | ias.ac.in |
| Thienoindole Synthesis (Fischer) | Longer (reflux) | Not specified | Lower yield | 85-98% | openmedicinalchemistryjournal.com |
Precursor Design and Stereochemical Control in this compound Synthesis
The successful synthesis of a specifically substituted indole like this compound hinges on the rational design of its precursors. The choice of starting materials dictates the feasibility and efficiency of introducing the methoxy and methyl groups at the desired positions on the indole core. Common strategies involve starting with appropriately substituted anilines or phenylhydrazines, which then undergo cyclization reactions. For instance, the Fischer indole synthesis, a classic method, involves the reaction of a phenylhydrazine with an aldehyde or ketone. rsc.org To obtain the target molecule, a (3-methoxy-4-methylphenyl)hydrazine would be a logical precursor.
Another approach involves constructing the indole ring from substituted nitroarenes. For example, a photoredox-catalyzed method can form an indole ring starting from a nitroarene precursor like 4-nitro-3-methoxy-5-methylbenzaldehyde. Multicomponent reactions also offer an efficient route, where simple, readily available precursors like anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides are combined in a one-pot, two-step process to assemble the indole core. rsc.org
Stereochemical control is crucial when the synthesis involves the creation of chiral centers, particularly in more complex analogues of this compound. For related structures, such as 5-methoxy-2-methyl substituted indoles, precise management of regioselectivity is necessary to avoid the formation of unwanted isomers. smolecule.com Directed ortho-metalation (DoM) is a powerful strategy for achieving this. For example, treating a 5-methoxyindole (B15748) with a strong base like lithium diisopropylamide (LDA) followed by an electrophile like methyl iodide can lead to highly regioselective methylation. smolecule.com In the synthesis of complex dimeric tryptamine (B22526) alkaloids, the stereochemical outcome of cyclization reactions can be controlled by the existing stereocenters within the molecule, leading to a stereoretentive cyclization. acs.org Patents for complex pharmaceutical intermediates containing a 5-methoxy-7-methyl-1H-indol-4-yl moiety also highlight the importance of diastereoselective reactions to avoid mixtures of by-products. google.com
Table 2: Precursor Strategies for Substituted Indole Synthesis
| Synthetic Strategy | Key Precursor Type(s) | Target Moiety Example | Reference |
|---|---|---|---|
| Fischer Indole Synthesis | Substituted Phenylhydrazine + Carbonyl Compound | General Indoles | rsc.org |
| Photoredox Catalysis | Substituted Nitroarene | 6-methoxy-5-methyl-2-phenyl-1H-indole | |
| Ugi Multicomponent Reaction | Anilines, Glyoxal Acetal, Formic Acid, Isocyanides | General Indoles | rsc.org |
| Directed ortho-Metalation | Substituted Indole + Organolithium Reagent | 5-methoxy-2-methyl-1H-indole | smolecule.com |
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact. acs.org These principles focus on waste prevention, maximizing atom economy, using less hazardous chemicals, and designing energy-efficient processes. nih.gov
A key aspect of green indole synthesis is the choice of solvent. Traditional organic solvents are often replaced with more environmentally friendly alternatives. Water is an ideal green solvent, and its use in microwave-assisted Suzuki reactions for C-C bond formation is a notable example. acs.org Another sustainable option is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a suitable replacement for less green solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) in a variety of reactions. acs.org
Solvent-free reaction conditions represent an even greener approach. Mechanochemistry, where reactions are induced by grinding solid reactants together (ball-milling), has been successfully used for Fischer indole synthesis. unica.itrsc.org This method avoids the use of bulk solvents, simplifies purification, and can prevent the degradation of heat-labile compounds as it often proceeds at room temperature. unica.it
Multicomponent reactions (MCRs) inherently align with green chemistry principles by combining several starting materials in a single step, which often leads to higher atom economy and reduced waste. rsc.org An innovative MCR for indole synthesis uses ethanol (B145695) as a benign solvent and avoids the need for a metal catalyst. rsc.org Furthermore, biocatalysis, which employs enzymes to perform chemical transformations, offers a highly selective and sustainable route, typically operating under mild conditions in aqueous media. acs.org
Table 3: Green Metrics Comparison for Indole Synthesis
| Synthetic Method | Metric | Value | Interpretation | Reference |
|---|---|---|---|---|
| Mechanochemical Synthesis | E-Factor | 42.9 | Lower waste generated | rsc.org |
| Solution-based Synthesis | E-Factor | 79.9 | Higher waste generated | rsc.org |
| Mechanochemical Synthesis | Eco-Scale | 74 | Greener process | rsc.org |
| Solution-based Synthesis | Eco-Scale | 64 | Less green process | rsc.org |
Reactivity and Derivatization Strategies for the 4 Methoxy 5 Methyl 1h Indole Core
Electrophilic Aromatic Substitution Reactions on the 4-methoxy-5-methyl-1H-indole Nucleusrsc.orgscbt.comresearchgate.net
The indole (B1671886) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. bhu.ac.in The preferred site for electrophilic attack on an unsubstituted indole is the C3 position of the pyrrole (B145914) ring, as this leads to a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in However, the presence of substituents on the carbocyclic ring, such as in this compound, modulates this inherent reactivity.
Formylation: The Vilsmeier-Haack reaction, typically employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method for introducing a formyl group onto electron-rich heterocyclic systems like indoles. smolecule.comacs.org For substituted indoles, the regioselectivity is governed by the electronic effects of the existing groups. In this compound, the powerful electron-donating methoxy (B1213986) group at C4 strongly activates the indole nucleus. While C3 is the kinetically favored site for electrophilic attack on the pyrrole ring, the C4-methoxy group directs electrophiles to its ortho (C3 and C5) and para (C7) positions. The C5 position is occupied by a methyl group. Therefore, formylation can be directed to either the C3 or C7 position, depending on the precise reaction conditions. Formylation of 3-unsubstituted indoles generally occurs preferentially at the C3-position. researchgate.net
Nitration: The nitration of indoles must be conducted under carefully controlled, non-acidic conditions to prevent acid-catalyzed polymerization. bhu.ac.in Reagents such as ferric nitrate (B79036) or cerium (IV) ammonium (B1175870) nitrate (CAN) are often employed for the regioselective nitration of sensitive aromatic compounds. niscpr.res.inarkat-usa.org For the this compound core, the directing influence of the C4-methoxy group is paramount. Nitration is expected to occur at positions activated by this group. Studies on related 5-hydroxyindoles have shown that nitration can occur at the C4 and C6 positions. niscpr.res.in In the case of this compound, the C5 position is blocked, and the C4-methoxy group would strongly favor substitution at the C7 position (para) or potentially the highly activated C3 position (ortho). Electrophilic nitration at the C4-position has been reported for some indole derivatives, often using nitric acid in sulfuric acid at low temperatures to control regioselectivity. vulcanchem.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagent | Potential Product(s) | Controlling Factors |
|---|---|---|---|
| Formylation | Vilsmeier-Haack (POCl₃/DMF) | This compound-3-carbaldehyde | Inherent reactivity of C3 position in indoles. researchgate.net |
| This compound-7-carbaldehyde | Ortho/para-directing effect of C4-methoxy group. | ||
| Nitration | Ferric Nitrate / CAN | 3-Nitro-4-methoxy-5-methyl-1H-indole | Activation of C3 by both pyrrole ring and C4-methoxy group. niscpr.res.inarkat-usa.org |
| 7-Nitro-4-methoxy-5-methyl-1H-indole | Para-directing effect of C4-methoxy group. |
Influence of Methoxy and Methyl Substituents on Indole Reactivityscbt.com
The reactivity of the this compound nucleus is significantly enhanced by its substituents compared to unsubstituted indole.
Methoxy Group (-OCH₃): The methoxy group at the C4 position is a strong electron-donating group (EDG) due to its resonance effect (+R). It donates electron density to the aromatic ring, thereby increasing the nucleophilicity of the entire indole system. chim.it This makes the molecule more reactive towards electrophiles. This activation is particularly pronounced at the positions ortho (C3, C5) and para (C7) to the methoxy group.
Methyl Group (-CH₃): The methyl group at the C5 position is a weaker electron-donating group that activates the ring through an inductive effect (+I) and hyperconjugation. vulcanchem.com It further increases the electron density of the benzene portion of the indole, complementing the effect of the methoxy group. It also provides steric hindrance at the C5 position, which can influence the regioselectivity of incoming electrophiles by directing them to other available sites. vulcanchem.com
Together, these two electron-donating groups render the this compound core highly activated for electrophilic aromatic substitution, often allowing for reactions to proceed under milder conditions than those required for less substituted indoles. rsc.org
Nucleophilic Substitution Reactions and Transformations of Halogenated Indole Derivativesrsc.org
While the electron-rich nature of the indole ring makes it less susceptible to direct nucleophilic aromatic substitution (SNAr), halogenated indole derivatives are versatile intermediates for such transformations. mdpi.com The synthesis of halogenated 4-methoxy-5-methyl-1H-indoles can be achieved through electrophilic halogenation, with the position of halogenation being directed by the activating methoxy and methyl groups, typically to the C3, C6, or C7 positions.
Once prepared, these halo-indoles can serve as precursors for introducing a variety of functional groups via nucleophilic substitution or metal-catalyzed reactions. For instance, a bromo or iodo substituent can be replaced by nucleophiles such as alkoxides, amines, or cyanides, often requiring heat or metal catalysis. SNAr reactions on halogenated precursors are a viable method for introducing methoxy groups onto an aromatic ring, a reaction that can be synthetically reversed to functionalize a methoxy-indole core by first converting the methoxy to a more reactive leaving group. smolecule.com The reactivity of 3-halogenated indoles is generally high, though the resulting products can be unstable. bhu.ac.in
Metal-Catalyzed Coupling Reactions for Functionalizationrsc.orgbhu.ac.in
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems, including indoles. nih.gov Halogenated derivatives of this compound are excellent substrates for these reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is one of the most efficient methods for forming C(sp²)–C(sp²) bonds. rsc.org It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. preprints.org A halogenated derivative, for example, 7-bromo-4-methoxy-5-methyl-1H-indole, can be coupled with a wide range of aryl or vinyl boronic acids to introduce new substituents at the C7 position. This method is valued for its mild reaction conditions and tolerance of diverse functional groups. rsc.org This strategy has been successfully applied to the C7 arylation of substituted indazoles, a related heterocyclic system. rsc.org
Table 2: Example of Suzuki-Miyaura Coupling Reaction
| Indole Substrate | Boronic Acid | Catalyst/Base | Product |
|---|---|---|---|
| 7-Bromo-4-methoxy-5-methyl-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Methoxy-5-methyl-7-phenyl-1H-indole |
| 7-Bromo-4-methoxy-5-methyl-1H-indole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / K₃PO₄ | 4-Methoxy-7-(4-methoxyphenyl)-5-methyl-1H-indole |
Sonogashira Cross-Coupling Reactionsrsc.orgscbt.com
The Sonogashira cross-coupling reaction provides a direct route for the synthesis of alkynyl-substituted aromatics by coupling a terminal alkyne with an aryl or vinyl halide. mdpi.commdpi.com The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. mdpi.com Halogenated derivatives of this compound can be effectively alkynylated using this method. For example, coupling 7-iodo-4-methoxy-5-methyl-1H-indole with a terminal alkyne like phenylacetylene (B144264) would yield the corresponding 7-alkynyl indole derivative. This reaction is a key step in the synthesis of many complex natural products and functional materials. rsc.orgmdpi.com
Table 3: Example of Sonogashira Cross-Coupling Reaction
| Indole Substrate | Terminal Alkyne | Catalyst System | Product |
|---|---|---|---|
| 7-Iodo-4-methoxy-5-methyl-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Methoxy-5-methyl-7-(phenylethynyl)-1H-indole |
| 3-Bromo-4-methoxy-5-methyl-1H-indole | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI / Et₃N | 4-Methoxy-5-methyl-3-((trimethylsilyl)ethynyl)-1H-indole |
Other Advanced Cross-Coupling Methodologies
Beyond traditional cross-coupling reactions, advanced methodologies like C-H activation and photoredox catalysis are gaining prominence for functionalizing the this compound core. These methods offer novel pathways for creating complex molecular architectures.
C-H Activation Strategies
Direct C-H functionalization is a powerful tool for modifying the indole scaffold without the need for pre-functionalized starting materials. chemrxiv.org Transition-metal catalysts, including palladium, rhodium, and iridium, are often employed to activate specific C-H bonds. nih.gov For indole derivatives, C-H activation can be directed to various positions on the indole ring, offering a high degree of regioselectivity. nih.govacs.org For instance, the use of a directing group at the C3-position can facilitate C4-arylation. nih.gov The choice of catalyst and directing group is crucial for controlling the reaction's outcome. acs.org
Recent research has demonstrated the use of palladium-catalyzed C-H activation for the arylation of free (NH) indoles. nih.gov This approach avoids the need for N-protection, streamlining the synthetic process. Additionally, domino reactions involving C4-arylation followed by migration of a carbonyl group from the C3 to the C2 position have been reported, showcasing the potential for complex, one-pot transformations. nih.gov
Photoredox Catalysis
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. nih.govbeilstein-journals.org This methodology has been successfully applied to the functionalization of indoles and other electron-rich heterocycles. chemrxiv.org
In the context of this compound, photoredox catalysis can be used for C-C bond formation, such as alkylation and arylation. beilstein-journals.orgchemrxiv.org For example, the reaction of indoles with α-diazo esters in the presence of a ruthenium-based photocatalyst can lead to C2-alkylation products in high yields. chemrxiv.org This method is notable for its low catalyst loading and tolerance of various functional groups. chemrxiv.org
Oxidation and Reduction Pathways of this compound and its Derivatives
The oxidation and reduction of the this compound scaffold are critical for understanding its metabolic fate and for the synthesis of new derivatives.
Oxidation
The indole nucleus is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The electron-donating nature of the methoxy and methyl groups on the this compound ring influences its oxidation potential. chim.it
Enzymatic oxidation, particularly by cytochrome P450 enzymes, is a key metabolic pathway for many indole-containing compounds. nih.gov This can result in the formation of hydroxylated metabolites or even the aromatization of indoline (B122111) derivatives to indoles. nih.govnih.gov The oxidation of N-substituted indoles can lead to different products. For example, the manganese-catalyzed oxidation of N-methyl-indole can yield N-methyl-2-oxindole through a C3 oxygenation pathway. acs.org
Non-enzymatic oxidation can also occur. For instance, the reaction with strong oxidizing agents can lead to the cleavage of the indole ring.
Reduction
The reduction of the indole ring of this compound derivatives is less common than oxidation but can be achieved under specific conditions. A notable reduction is the conversion of an indole to an indoline (a dihydroindole). This can be accomplished through catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) in the presence of an acid.
The reduction of substituents on the indole ring is also an important transformation. For example, a nitro group on the indole nucleus can be reduced to an amine, which can then be further functionalized. chim.it
Strategies for N-Derivatization and N-Protection of this compound
The nitrogen atom of the indole ring in this compound is a key site for derivatization and protection, which is often a necessary step in multi-step syntheses.
Common N-Protecting Groups
Protecting the indole nitrogen is crucial to prevent unwanted side reactions and to control the regioselectivity of subsequent transformations. researchgate.net Common protecting groups for indoles include:
Tosyl (Ts): A robust protecting group that can be removed under basic conditions. mdpi.com
Boc (tert-butoxycarbonyl): Cleaved under acidic conditions, offering an orthogonal deprotection strategy to other protecting groups. mdpi.com
Benzyl (Bn): Often removed by hydrogenolysis.
Methyl (Me): While simple, its removal can be challenging. mdpi.com
N-Alkylation and N-Arylation Reactions
Direct N-alkylation or N-arylation of the indole nitrogen introduces a variety of substituents. N-alkylation can be achieved using alkyl halides in the presence of a base. N-arylation often requires more specialized conditions, such as transition-metal-catalyzed cross-coupling reactions.
For example, the N-methylation of an indole can be accomplished using methyl iodide and a base like sodium hydride. nih.gov
Side-Chain Modifications and Linker Chemistry on the this compound Scaffold
Modifying existing side chains or introducing new ones with specific linkers is a common strategy in medicinal chemistry to optimize the properties of a lead compound. nih.govacs.org
Functionalization of Existing Side Chains
Functional groups on the this compound scaffold can be modified to introduce new properties. For instance, a carboxylic acid group can be converted to an amide, ester, or other functional groups. An amino group can be acylated or alkylated. These modifications can significantly impact the biological activity and pharmacokinetic properties of the molecule. nih.govacs.org
Introduction of Linkers for Further Conjugation
Linkers can be introduced onto the indole scaffold to allow for conjugation to other molecules, such as proteins, peptides, or fluorescent dyes. The linker chemistry often involves creating a reactive handle, such as a terminal alkyne, azide, or activated ester, on the indole derivative.
For example, a common approach is to introduce a linker at the C3 position of the indole. This can be achieved through various methods, including the Friedel-Crafts reaction or palladium-catalyzed cross-coupling reactions. The length and chemical nature of the linker can be tailored to the specific application. nih.gov
Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 5 Methyl 1h Indole Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This precision allows for the calculation of a unique molecular formula, providing definitive confirmation of a substance's identity. In the study of indole (B1671886) derivatives, HRMS is routinely used to validate the products of complex synthetic pathways.
Research on various methoxy (B1213986) indole derivatives demonstrates the power of this technique. For instance, the calculated mass for the sodium adduct of N¹,N¹-diethyl-5-methoxy-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine ([M+Na]⁺) was determined to be 439.2217, which corresponded exactly with the experimentally observed value. nih.gov Similarly, other derivatives like 3-Cyclohexyl-5-methoxy-1H-indole and 3-Cycloheptyl-5-methoxy-1H-indole showed excellent agreement between their calculated and found masses for their protonated molecules ([M+H]⁺). rsc.org This close correlation between theoretical and experimental values provides unequivocal evidence for the successful synthesis of the target molecular structures.
| Compound Name | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
|---|---|---|---|---|
| N¹,N¹-diethyl-5-methoxy-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine | [M+Na]⁺ | 439.2217 | 439.2217 | nih.gov |
| N¹,N¹-dibutyl-5-methoxy-N⁴-(4-(1-methyl-1H-indol-3-yl) pyrimidin-2-yl)benzene-1,2,4-triamine | [M+Na]⁺ | 495.2843 | 495.2845 | nih.gov |
| N-(2-methoxy-4-morpholino-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | [M+H]⁺ | 461.1932 | 461.1935 | nih.gov |
| 3-Cyclohexyl-5-methoxy-1H-indole | [M+H]⁺ | 230.1545 | 230.1542 | rsc.org |
| 3-Cycloheptyl-5-methoxy-1H-indole | [M+H]⁺ | 244.1701 | 244.1702 | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic compounds in solution. It provides information about the chemical environment of individual atoms (chemical shifts), their connectivity through covalent bonds (coupling constants), and their proximity in space.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for mapping the carbon-hydrogen framework of a molecule. The chemical shift (δ) of each nucleus provides insight into its electronic environment, while the integration of ¹H signals reveals the relative number of protons. Splitting patterns (multiplicities) in ¹H NMR, caused by spin-spin coupling, indicate the number of adjacent protons.
In derivatives of 4-methoxy-5-methyl-1H-indole, characteristic signals are expected. The methoxy group (–OCH₃) protons typically appear as a singlet around δ 3.8–4.0 ppm, while the methyl group (–CH₃) protons resonate at a different characteristic shift. rsc.orgsemanticscholar.org The aromatic protons on the indole ring system display complex splitting patterns and chemical shifts that are highly sensitive to the substitution pattern. nih.govrsc.org
| Compound | Solvent | Selected Proton Signals (δ ppm, Multiplicity, J in Hz) | Reference |
|---|---|---|---|
| 3-Cyclohexyl-5-methoxy-1H-indole | CDCl₃ | 7.77 (s, 1H, NH), 7.22-7.19 (m, 1H), 7.08 (s, 1H), 6.85-6.82 (m, 1H), 3.87 (d, J=4.0, 3H, OCH₃) | rsc.org |
| N-(2-methoxy-5-nitro-4-(piperidin-1-yl)phenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | CDCl₃ | 9.65 (s, 1H, NH), 8.39 (d, J=5.3, 1H), 8.30 (s, 1H), 3.99 (s, 3H, OCH₃), 3.93 (s, 3H, NCH₃) | nih.gov |
¹³C NMR spectra provide complementary information, with each unique carbon atom appearing as a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment. For example, the carbon of the methoxy group in 3-Cyclohexyl-5-methoxy-1H-indole appears at δ 56.1 ppm, while the aromatic carbons resonate between δ 101.5 and 153.7 ppm. rsc.org
| Compound | Solvent | Selected Carbon Signals (δ ppm) | Reference |
|---|---|---|---|
| 3-Cyclohexyl-5-methoxy-1H-indole | CDCl₃ | 153.7, 131.7, 127.2, 122.9, 120.4, 111.8, 101.5, 56.1 (OCH₃), 35.4, 34.0, 27.0, 26.6 | rsc.org |
| N¹,N¹-diethyl-5-methoxy-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine | CDCl₃ | 162.3, 160.2, 157.1, 141.3, 138.4, 137.9, 131.3, 129.9, 127.0, 126.0, 122.6, 122.1, 121.2, 114.1, 109.8, 107.7, 106.9, 106.5, 56.8 (OCH₃), 48.7, 33.2 (NCH₃), 13.0 | nih.gov |
While 1D NMR identifies the chemical environments of nuclei, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between them, which is crucial for assembling the final molecular structure. ipb.pt
¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This is used to map out spin systems within a molecule, such as the sequence of protons on an aromatic ring or an alkyl chain. For example, COSY correlations can connect adjacent aromatic protons like H-15 (δ 7.66) and H-16 (δ 7.22) in an indole alkaloid. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbon atom they are attached to. This technique is invaluable for unambiguously assigning carbon signals based on the known assignment of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) is one of the most informative 2D NMR experiments, as it reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This allows for the connection of different molecular fragments. For instance, an HMBC correlation from the protons of a methoxy group to the aromatic carbon it is attached to confirms its position. In the structural elucidation of indole alkaloids, HMBC correlations from proton H-15 to carbons C-17 and C-19 were key to confirming the indole ring structure. mdpi.comresearchgate.net
Beyond basic connectivity, a detailed analysis of chemical shifts and coupling constants (J-values) can provide significant insight into the molecule's conformation and electronic structure. The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.
Studies on N-substituted indoles have shown that the nature of the substituent significantly affects the chemical shifts of the indole ring carbons and the one-bond carbon-proton coupling constants (¹JC,H). journals.co.za For example, the ¹JC,H values for C(2)-H and C(3)-H in the indole ring are sensitive to the electronic effects of the substituent at the N-1 position. journals.co.za Furthermore, in sterically hindered derivatives, variable temperature NMR experiments can reveal information about rotational barriers, where the sharpening of signals and changes in coupling constants at higher temperatures indicate faster rotation around a bond. scielo.org.mx
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.
This technique has been applied to numerous indole derivatives, providing definitive proof of their structure. For example, the structure of 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one was confirmed by X-ray diffraction, revealing its monoclinic crystal system and specific unit cell dimensions. researchgate.net Similarly, the crystal structure of 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole was determined, showing a dihedral angle of 45.35° between the indole and trimethoxyphenyl rings. iucr.org
| Compound | Crystal System | Space Group | Unit Cell Parameters (a, b, c in Å; β in °) | Reference |
|---|---|---|---|---|
| 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one | Monoclinic | P2₁/n | a=6.4195, b=7.5759, c=25.181, β=90.75 | researchgate.net |
| 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole | Monoclinic | C2/c | a=19.0036, b=7.3179, c=23.672, β=96.802 | iucr.org |
| Methyl 5-methoxy-1H-indole-2-carboxylate | Monoclinic | P2₁/n | a=7.8956, b=5.8304, c=22.0407, β=91.919 | researchgate.net |
| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P2₁/c | a=4.0305, b=13.0346, c=17.2042, β=91.871 | mdpi.com |
Beyond defining the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is dictated by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial in materials science and molecular recognition.
In the crystal structures of indole derivatives, hydrogen bonding is a dominant organizing force. Carboxylic acid derivatives, such as 5-Methoxy-1H-indole-2-carboxylic acid, often form cyclic dimers through strong O–H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. mdpi.com The indole N-H group is also a common hydrogen bond donor, forming N–H···O interactions with carbonyl, methoxy, or nitro groups on neighboring molecules, often linking the primary dimers into larger chains or sheets. mdpi.comnih.gov
π-π stacking interactions are also frequently observed between the electron-rich aromatic indole rings. mdpi.commdpi.com These interactions occur when the planes of two indole rings stack on top of each other in a parallel or offset fashion. In one indole-3-thiouronium salt, π-stacking interactions between indole systems were observed with an average ring-to-ring distance of 3.449 Å, linking 2D hydrogen-bonded networks into a 3D supramolecular assembly. researchgate.net The combination of directional hydrogen bonds and broader π-π stacking interactions dictates the final, unique crystal architecture of each derivative. researchgate.net
Polymorphism Studies and Crystal Packing Analysis
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study for understanding the solid-state properties of indole derivatives. nih.gov Research on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) , a related indole derivative, has identified a new polymorph, shedding light on the influence of intermolecular interactions on crystal packing. mdpi.com
This new polymorph of MI2CA crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com The crystal structure is characterized by the formation of cyclic dimers where two MI2CA molecules are linked by strong, double O−H⋯O hydrogen bonds. mdpi.com This arrangement is a distinguishing feature compared to a previously reported polymorph where O–H⋯O and N–H⋯O hydrogen bonds create a nine-membered ring. mdpi.com
In the newly identified polymorph, the spatial arrangement is further influenced by significant interactions between the N-H group of the indole ring and the oxygen atom of the methoxy group of an adjacent dimer (N1–H1⋯O3). mdpi.com This interaction, along with C–H⋯O contacts, plays a crucial role in building the three-dimensional supramolecular framework. mdpi.com While N–H⋯O hydrogen bonds are present in both polymorphs, the acceptor atom differs; in the new form, it is the methoxy oxygen, whereas in the previously known form, it is the carboxylic group's oxygen. mdpi.com
Similarly, studies on 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one show that hydrogen bonds and intermolecular face-to-face π⋯π aromatic stacking interactions lead to a unique parallelogram-void supramolecular architecture in its solid state. researchgate.netresearchgate.net The analysis of molecular conformation and packing is essential, as even subtle changes can lead to different polymorphs with varied physical properties. nih.gov
Table 1: Crystallographic Data for a 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) Polymorph
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/c | mdpi.com |
| a (Å) | 4.0305(2) | mdpi.com |
| b (Å) | 13.0346(6) | mdpi.com |
| c (Å) | 17.2042(9) | mdpi.com |
| β (°) | 91.871(5) | mdpi.com |
| Z (molecules/unit cell) | 4 | mdpi.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for characterizing the functional groups and electronic properties of indole derivatives.
Infrared (IR) Spectroscopy: IR analysis of the two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) reveals distinct vibrational signatures that confirm the structural differences observed in X-ray diffraction studies. mdpi.com A sharp band observed at 3342 cm⁻¹ in the new polymorph is assigned to the N-H stretching vibration, indicative of its involvement in an N–H⋯O intermolecular hydrogen bond. mdpi.com This is comparable to the similar band at 3336 cm⁻¹ in the previously known polymorph. mdpi.com A broad absorption band from approximately 3200 to 2000 cm⁻¹ is characteristic of the ν(O–H) stretching vibrations within the cyclic O–H⋯O hydrogen-bonded dimers. mdpi.com This band has a greater relative intensity in the new polymorph compared to the old one. mdpi.com Other observed bands include aromatic C–H stretching (3082, 3067, and 3033 cm⁻¹) and C–H stretching of the methyl group (2993–2835 cm⁻¹). mdpi.com
For the derivative 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole (MMIMI) , spectroscopic investigations have also been carried out to understand its intermolecular and intramolecular interactions. worldscientific.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption properties of indole derivatives are investigated using UV-Vis spectroscopy. For 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one , the UV-Vis spectrum was recorded as part of its characterization. researchgate.netresearchgate.net The optical properties of another complex derivative, 2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole , were investigated in tetrahydrofuran (B95107), showing distinct absorption and fluorescence spectra. mdpi.com Furthermore, the study of tert-butyl-5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylate revealed an absorption maximum (λ_max) at 230 nm in DMSO, with shifts observed in different solvents. beilstein-journals.org
Table 2: Selected Experimental IR Bands for a 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) Polymorph
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3342 | ν(N-H) stretching | mdpi.com |
| 3200-2000 | ν(O-H) stretching (broad) | mdpi.com |
| 3082, 3067, 3033 | Aromatic ν(C-H) stretching | mdpi.com |
| 2993-2835 | Methyl ν(C-H) stretching | mdpi.com |
Vibrational and Electronic Profile Analysis (Experimental and Theoretical)
The combination of experimental spectroscopy with theoretical quantum chemical calculations provides a powerful approach for the detailed analysis of the vibrational and electronic profiles of indole derivatives. Density Functional Theory (DFT) is frequently employed for this purpose.
For 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole (MMIMI) , a comprehensive analysis was performed using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. worldscientific.comresearchgate.net These calculations were used to determine the equilibrium geometry, harmonic vibrational wavenumbers, and frontier molecular orbital energies. The theoretical vibrational modes were assigned using potential energy distribution (PED) analysis, and the predicted wavenumbers showed good agreement with experimental FT-IR and FT-Raman data. worldscientific.com Such studies confirm intramolecular charge transfer interactions within the molecule. worldscientific.comresearchgate.net
In the study of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) , DFT calculations were used to model dimeric and trimeric structures, and the results were in good agreement with experimental structural and spectroscopic data. mdpi.com For instance, the calculated ν(N–H) stretching vibration for the N–H⋯O hydrogen-bonded structure was predicted at 3373 cm⁻¹, which supports the assignment of the experimental band at 3342 cm⁻¹. mdpi.com
Theoretical analysis of the electronic profile often involves calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for describing the electronic and optical properties of a molecule. For MMIMI, HOMO-LUMO analysis was conducted to explore charge delocalization. worldscientific.comresearchgate.net Similarly, for a triazole-based indole derivative, time-dependent DFT (TD-DFT) calculations were used to analyze the UV spectrum and revealed that charge transfer occurs within the molecule. mdpi.comresearchgate.net These computational approaches are invaluable for interpreting experimental spectra and understanding the electronic transitions that give rise to the observed optical properties. ucl.ac.uk
Table 3: Compound Names Mentioned
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| MI2CA | 5-methoxy-1H-indole-2-carboxylic acid |
| MMIMI | 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole |
| - | 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one |
| - | 2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole |
| - | tert-butyl-5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylate |
Computational Chemistry and Theoretical Modeling of 4 Methoxy 5 Methyl 1h Indole
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying indole (B1671886) derivatives. uokerbala.edu.iq Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. This approach allows for the detailed examination of the molecule's structural and electronic characteristics. uokerbala.edu.iq
For 4-methoxy-5-methyl-1H-indole, the initial step in any computational analysis is geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. molcas.orgresearchgate.netarxiv.org The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its steric and electronic profile. Studies on related substituted indoles, such as 3-cyano-1-(phenylsulfonyl)indole and its analogs, have demonstrated that the indole ring system is essentially planar, with substituents causing only minor deviations. mdpi.com The geometry optimization of this compound is expected to yield a similarly planar indole core.
The presence of the methoxy (B1213986) group at the C4 position introduces a degree of conformational flexibility. The rotation around the C4-O bond and the orientation of the methyl group of the methoxy moiety relative to the indole ring can lead to different conformers with distinct energy levels. Conformational analysis is performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface, as well as other low-energy local minima.
In studies of similar molecules like 1-methoxyindole, the planar conformation is found to be the most energetically favorable. journals.co.za For this compound, DFT calculations would map the potential energy surface by systematically rotating the C4-O-C(methyl) dihedral angle. This analysis would likely reveal one or two preferred low-energy conformations, dictated by the steric and electronic interactions between the methoxy group, the adjacent methyl group at C5, and the N-H group of the pyrrole (B145914) ring. The energy landscape provides crucial information on the relative populations of these conformers at a given temperature.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. frontiersin.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For indole and its derivatives, the HOMO is typically distributed over the π-system of the entire bicyclic ring, indicating its electron-rich, aromatic character. The LUMO is also generally located across the π-system. mdpi.com
In this compound, the electron-donating methoxy and methyl groups are expected to raise the energy of the HOMO and slightly alter the energy of the LUMO, leading to a smaller energy gap compared to unsubstituted indole. uokerbala.edu.iq This reduction in the energy gap implies increased reactivity. The analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO's location highlights regions susceptible to electrophilic attack, while the LUMO's location indicates sites prone to nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Properties of Indole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Indole (Theoretical) | -5.90 | -0.95 | 4.95 |
| 5-Methoxyisatin (Neutral) uokerbala.edu.iq | - | - | 3.38 |
| 5-Methylisatin (Neutral) uokerbala.edu.iq | - | - | 3.65 |
| This compound (Predicted) | ~ -5.6 | ~ -0.8 | ~ 4.8 |
Note: Values for this compound are predictive, based on trends observed in related substituted indoles. Isatin derivatives are included for comparison of substituent effects on the energy gap.
For substituted indoles, NBO analysis reveals hyperconjugative interactions, such as those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals (π) of the aromatic system. frontiersin.org In this compound, significant ICT is expected from the lone pairs of the methoxy oxygen (n(O)) and the pyrrole nitrogen (n(N)) to the π orbitals of the indole ring. These interactions delocalize electron density and stabilize the molecule. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated to quantify their strength. Higher E(2) values signify a more intense charge transfer.
Table 2: Predicted Major NBO Interactions and Stabilization Energies for this compound
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |
|---|---|---|
| LP (1) N₇ | π* (C₂-C₃) | High |
| LP (1) N₇ | π* (C₃ₐ-C₇ₐ) | Moderate |
| LP (2) O₁₁ | π* (C₄-C₃ₐ) | High |
| π (C₅-C₆) | π* (C₄-C₃ₐ) | Moderate |
Note: This table is predictive and based on general principles of NBO analysis on substituted aromatic systems. The specific values would require a dedicated DFT calculation.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comnih.gov It illustrates the charge distribution on the molecular surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential. researchgate.net
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the methoxy oxygen atom due to its lone pairs. The π-electron cloud of the indole ring, particularly around the C3 position, would also exhibit negative potential, a common feature in indole derivatives making this position reactive towards electrophiles. Conversely, the hydrogen atom attached to the pyrrole nitrogen (N-H) would be a site of positive potential (blue), making it a potential hydrogen bond donor. mdpi.com This mapping is invaluable for understanding how the molecule will interact with other molecules, including receptors or reactants.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjournal-jop.org By identifying key molecular properties that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. orientjchem.org
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net These descriptors can be categorized into several classes:
Constitutional (1D): Based on the molecular formula, such as molecular weight and atom counts.
Topological (2D): Describe the connectivity of atoms, such as Kier & Hall connectivity indices (χ) and Balaban's J index. researchgate.net
Geometrical (3D): Related to the three-dimensional structure, such as molecular surface area and volume.
Electronic: Derived from quantum chemical calculations, including dipole moment, HOMO-LUMO energies, and atomic charges. nih.gov
Hydrophobic: Quantify lipophilicity, with logP (the logarithm of the octanol-water partition coefficient) being the most common. nih.gov
For a QSAR study involving indole derivatives, a diverse set of these descriptors would be calculated for a training set of molecules with known biological activity. nih.govarchivepp.com Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that links a selection of these descriptors to the observed activity. journal-jop.orgnih.gov For this compound, descriptors such as its calculated logP, molar refractivity, dipole moment, and HOMO/LUMO energies would be critical inputs for predicting its activity based on established QSAR models for related indole series.
Table 3: Relevant Classes of Molecular Descriptors for QSAR of Indole Derivatives
| Descriptor Class | Example Descriptors | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Mulliken charges | Describes reactivity, polarity, and potential for electrostatic interactions. nih.gov |
| Hydrophobic | LogP, MLOGP | Crucial for membrane permeability and reaching biological targets. nih.govarchivepp.com |
| Topological | Connectivity Indices (χ), Wiener Index (W) | Encodes information about molecular size, shape, and branching. researchgate.net |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to steric fit within a receptor binding pocket. |
Statistical Methods for Predictive Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) are statistical methods central to computational chemistry for creating predictive models. japsonline.com These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or toxicity. semanticscholar.org For indole derivatives, these methods are employed to optimize structural features to enhance a desired activity. japsonline.com
The development of a robust QSAR or QSTR model involves several key steps:
Data Set Preparation: A diverse set of indole derivatives with known activities or toxicities is compiled. The structures are typically optimized using semi-empirical methods like AM1.
Descriptor Calculation: A wide range of theoretical molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using specialized software.
Variable Selection: Statistical techniques are used to select the most relevant descriptors that correlate with the biological activity.
Model Building: Linear or non-linear regression methods are used to build the mathematical model.
Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. espublisher.com
A study on a series of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents utilized principal component regression (PCR) to develop a QSAR model. semanticscholar.org This approach demonstrated a linear relationship between the principal components derived from molecular descriptors and the inhibitory activity of the compounds, achieving a significant variance in the activity explanation. semanticscholar.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, interacts with a biological target at the molecular level. orientjchem.orgnih.gov
Identification of Potential Binding Sites and Modes on Macromolecular Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. orientjchem.org This technique is instrumental in identifying potential binding sites and understanding the key interactions that govern binding affinity. For instance, in silico docking studies on indole derivatives have been used to identify potential inhibitors for targets like the BCL-2 protein and estrogen receptor alpha (ER-α). orientjchem.orgvietnamjournal.ru
In a study targeting the anti-apoptotic protein BCL-2, molecular docking was used to investigate the binding of newly synthesized indole derivatives. orientjchem.org The results helped in understanding their interactions with different orientations of the BCL-2 protein. orientjchem.org Similarly, docking studies of indole-chalcone derivatives against ER-α revealed that several compounds exhibited better docking scores than the standard drug tamoxifen, suggesting a strong binding affinity. vietnamjournal.ru These studies often reveal that the indole moiety penetrates deep into the hydrophobic pockets of receptor cavities. researchgate.net
Exploration of Covalent and Non-Covalent Binding Mechanisms
The stability of a ligand-receptor complex is determined by a combination of covalent and non-covalent interactions. While covalent bonds are stronger and less common in drug-target interactions, non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are crucial for binding and selectivity. researchgate.net
Computational studies on indole derivatives often highlight the importance of these non-covalent interactions. For example, the nitro group on a related indole, 5-methyl-4-nitro-1H-indole-2-carbaldehyde, is an electron-withdrawing group that can influence the molecule's reactivity and potential for forming interactions. vulcanchem.com The methyl group at the C5 position also plays a role in both steric and electronic properties, which can modulate biological activity by influencing how the molecule fits into a binding pocket. vulcanchem.com Molecular dynamics simulations can further explore the stability of these interactions over time. nih.gov
Prediction of Spectroscopic Parameters via Theoretical Methods (NMR, IR, UV-Vis)
Theoretical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. worldscientific.com These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental data. researchgate.net
For indole derivatives, DFT calculations have been successfully used to predict vibrational frequencies (IR and Raman), chemical shifts (NMR), and electronic transitions (UV-Vis). worldscientific.comresearchgate.net A study on methyl 5-methoxy-1H-indole-2-carboxylate, a structurally related compound, employed DFT with the B3LYP functional to compute its spectroscopic profile. researchgate.net The theoretically predicted wavenumbers for vibrational modes showed good agreement with experimental FT-IR and FT-Raman spectra. worldscientific.com Similarly, Time-Dependent DFT (TD-DFT) calculations can predict UV-Vis absorption spectra. researchgate.net
The predicted NMR chemical shifts for protons and carbons in indole derivatives also generally show a strong correlation with experimental values, aiding in the structural elucidation of these molecules. researchgate.net
In silico Approaches for Rational Design and Lead Optimization in Indole Research
In silico methods are integral to the rational design and optimization of lead compounds in drug discovery. ijpsjournal.com By using computational tools, researchers can design novel molecules with improved potency, selectivity, and pharmacokinetic properties. ijpsjournal.comresearchgate.net
The process of in silico drug design for indole derivatives often begins with identifying a promising scaffold, like this compound. nih.gov Computational techniques are then used to explore modifications to this scaffold to enhance its interaction with a specific biological target. orientjchem.org For example, QSAR models can guide the modification of substituents on the indole ring to improve activity. japsonline.com
Molecular docking can be used to screen virtual libraries of indole derivatives against a target protein to identify potential hits. ijpsjournal.com Once a lead compound is identified, further computational analysis, including molecular dynamics simulations and ADME (Adsorption, Distribution, Metabolism, and Excretion) predictions, can be performed to optimize its drug-like properties. nih.gov This iterative process of computational design, synthesis, and biological evaluation accelerates the discovery of new and effective indole-based therapeutic agents. espublisher.com
Structure Activity Relationship Sar Studies of 4 Methoxy 5 Methyl 1h Indole Derivatives
Impact of Methoxy (B1213986) Substitution at C-4 on Compound Activity and Selectivity
The methoxy group at the C-4 position of the indole (B1671886) ring is a significant determinant of the biological activity in various derivatives. Its electron-donating nature enhances the electron density of the indole nucleus, which can influence interactions with biological targets. chim.it
Furthermore, in the development of inhibitors for enzymes like SARS-CoV 3CL protease, a methoxy substitution at the 4-position of an indole-2-carbonyl moiety was found to be highly favorable for enhancing inhibitory potency. nih.gov This suggests that the C-4 methoxy group can form crucial interactions within the active site of the target enzyme, thereby increasing the compound's affinity and efficacy.
Role of Methyl Substitution at C-5 on Compound Activity and Selectivity
In the context of cannabinoid receptor ligands, the addition of a methyl group at various positions on the indole core, including C-5, can affect both affinity and selectivity for CB2 receptors. nih.gov Specifically, for 3-(indanoyl)indoles, modifications on the indole core, such as methylation, have been shown to refine the pharmacodynamic profile of these ligands. nih.gov
In the development of anti-leishmanial agents based on 9H-pyrido[3,4-b]indole derivatives, structure-activity relationship studies indicated that substitutions on the phenyl ring attached to the indole core significantly influenced activity. aablocks.com While this study focused on a different part of the molecule, it highlights the general principle that methyl substitutions can have a marked effect on biological activity.
Influence of Substituents at Other Indole Positions (e.g., C-1, C-2, C-3) on Pharmacological Profiles
Substituents at the C-1 (N-1), C-2, and C-3 positions of the indole ring are critical for defining the pharmacological profiles of its derivatives. These positions are often targeted for modification to optimize potency, selectivity, and pharmacokinetic properties.
C-1 Position (N-1): Alkylation or arylation at the N-1 position can significantly impact a compound's properties. For example, in a series of cannabinoid receptor antagonists, various N-1 side chains afforded potent and CB2-selective compounds. nih.gov Methylation at the N-1 position of certain pyrimido[5,4-b]indoles was found to decrease toxicity while maintaining activity. acs.org In other cases, N-alkylation with longer chains has been explored to modulate lipophilicity and target engagement. nrfhh.com
C-3 Position: The C-3 position is the most common site for electrophilic substitution on the indole ring and is frequently modified in drug design. rsc.orgsci-hub.se In many bioactive indole derivatives, a large substituent at the C-3 position is essential for activity. For instance, 3-(indanoyl)indoles have been developed as potent cannabinoid receptor ligands. nih.gov Modifications at the C-3 position can also influence the selectivity of cyclooxygenase (COX) inhibitors. ajchem-b.com The introduction of various side chains at this position allows for extensive exploration of the chemical space to optimize pharmacological activity. ajchem-b.com
Bioisosteric Replacements within 4-methoxy-5-methyl-1H-indole Derivatives for Modulated Biological Profiles
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. This involves substituting a functional group with another that has similar steric and electronic properties. For this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule to modulate its biological profile.
One common bioisosteric replacement for a methoxy group is a fluorine atom or another small alkyl group. cambridgemedchemconsulting.com While the methoxy group is an electron-donating group, a fluorine atom is electron-withdrawing but has a similar size. Such a replacement can alter the electronic properties of the aromatic ring, potentially affecting target binding and metabolic stability. For example, replacing a methoxy group with a hydrogen atom or a methyl group in a series of CFTR potentiators resulted in a retention of efficacy, showcasing the viability of such replacements. acs.org
The methyl group can be replaced by other small alkyl groups or bioisosteres like a trifluoromethyl group (CF3) or a cyano group (CN). cambridgemedchemconsulting.com The CF3 group is significantly more electron-withdrawing and can alter the lipophilicity of the molecule, which may lead to improved metabolic stability and cell permeability. nih.gov
Bioisosteric replacements are not limited to the substituents on the benzene (B151609) ring. The indole nitrogen can be part of a bioisosteric replacement strategy where the indole core itself is mimicked by other bicyclic or even monocyclic aromatic systems. For instance, anilino-based structures have been used to mimic the indole ring in melatoninergic agents. mdpi.com
Conformational Flexibility and its Implications for SAR
The conformational flexibility of this compound derivatives plays a critical role in their structure-activity relationships. The ability of a molecule to adopt a specific three-dimensional arrangement to fit into a biological target's binding site is crucial for its activity.
In the context of melatonin (B1676174) receptor ligands, the active conformation is thought to involve the side chain being perpendicular to the indole ring, with the 5-methoxy group oriented towards the C-4 position. researchgate.net This highlights how the interplay between substituents and the indole core dictates the bioactive conformation. The introduction of methylene (B1212753) linkers between the indole and other heterocyclic rings can also increase conformational flexibility, which may be advantageous for optimizing interactions with the target. vulcanchem.com
Ultimately, the balance between rigidity and flexibility is key. While a rigid conformation can lock the molecule in a bioactive shape, some degree of flexibility is often necessary to allow for induced fit at the binding site. Computational modeling and structural biology techniques are often employed to understand the conformational preferences of these derivatives and their implications for SAR.
Mechanistic Investigations of Biological Interactions of Indole Scaffolds
General Molecular Mechanisms of Action for Indole (B1671886) Derivatives
Indole derivatives exert their biological effects through a variety of molecular mechanisms. These often involve direct interactions with specific biomolecules or the modulation of complex cellular signaling pathways. The versatility of the indole scaffold allows for its modification to target a wide range of biological processes. chim.it
The biological activity of indole derivatives is frequently attributed to their ability to bind to and modulate the function of specific molecular targets, such as enzymes and receptors. For instance, certain indole derivatives have been shown to interact with serotonin (B10506) and dopamine (B1211576) receptors, thereby influencing neurotransmission. smolecule.com The nature and position of substituents on the indole ring are critical in determining the binding affinity and selectivity for these targets. vulcanchem.com The methoxy (B1213986) group, being an electron-donating group, can enhance the aromatic stability of the indole ring and influence its binding characteristics. vulcanchem.com
Beyond direct target engagement, indole derivatives can modulate various cellular and biochemical pathways. Some have been observed to affect pathways involved in cell proliferation and survival. nih.gov For example, certain indole compounds can induce cell cycle arrest, leading to an accumulation of cells in a specific phase of the cell cycle. nih.gov Furthermore, indole derivatives have been implicated in the modulation of signaling pathways critical for cancer progression, such as the PI3K/AKT/mTOR pathway. acs.org
Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)
Indole Derivatives as Receptor Ligands (e.g., Serotonin Receptors, Dopamine Receptors, GPCRs)
The structural similarity of the indole nucleus to endogenous signaling molecules like serotonin has made indole derivatives a rich source of ligands for various receptors. smolecule.com Research has demonstrated that substituted indoles can exhibit affinity for serotonin receptors. google.com The specific substitutions on the indole ring play a crucial role in determining the binding profile and affinity for different receptor subtypes. researchgate.net For example, a methoxy group on the indole ring is a feature found in compounds that bind to serotonin receptors. nih.gov While a compound designed as a dopamine D2 receptor agonist, 5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole (KAD22), did not show affinity for its intended target, it highlights the continued exploration of methoxy-indole scaffolds as receptor ligands. benthamdirect.com
Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase (COX) Enzymes, Cytochrome P450 Enzymes, DNA Gyrase, Dihydrofolate Reductase, Efflux Pumps)
Indole derivatives have been identified as inhibitors of a wide range of enzymes. Some indole-based compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. chim.it Additionally, certain indole derivatives can inhibit cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of various drugs and xenobiotics. smolecule.com The inhibition of enzymes like HIV-1 integrase by some indole derivatives underscores their potential as antiviral agents. Furthermore, indole scaffolds have been incorporated into molecules designed to inhibit histone methyltransferases like EZH2, a target in cancer therapy. acs.org
Anti-proliferative and Anti-microbial Mechanistic Studies for Indole Compounds
The indole scaffold is a common feature in compounds with anti-proliferative and anti-microbial properties. chim.itsmolecule.com
Anti-proliferative Mechanisms: Indole derivatives have demonstrated the ability to inhibit the growth of cancer cells through various mechanisms. smolecule.commdpi.com Some compounds induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.govmdpi.com For example, a 5-methoxyindole (B15748) derivative was found to cause an increase in the cell population in the S phase of the cell cycle in MCF-7 breast cancer cells. mdpi.com Another study on 5-methoxyindole tethered C-5 functionalized isatins showed that the most active compounds caused a lengthening of the G1 phase and a reduction in the S and G2/M phases. nih.gov
Anti-microbial Mechanisms: Indole derivatives have also been investigated for their activity against a range of microbial pathogens. smolecule.comnih.govnih.govresearchgate.netmdpi.com The mechanisms underlying their antimicrobial effects can vary. For instance, some indole-based compounds are thought to inhibit essential bacterial enzymes. Docking studies have suggested that the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, could be a potential mechanism for the antibacterial activity of certain indole derivatives. nih.gov For antifungal activity, inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi, has been proposed as a mechanism for some indole-containing compounds. nih.gov
Table 1: Anti-proliferative and Anti-microbial Activities of Selected Indole Derivatives
| Compound Class | Activity | Proposed Mechanism | Cell Lines/Organisms | Key Findings |
|---|---|---|---|---|
| 5-methoxyindole tethered C-5 functionalized isatins | Anti-proliferative | Cell cycle arrest (G1 phase lengthening, S and G2/M reduction) | Human cancer cell lines | IC50 values as low as 1.69 µM, more potent than sunitinib. nih.gov |
| N-benzyl-5-methoxy-1H-indole-2-carbohydrazides | Anti-proliferative | S-phase cell cycle arrest | MCF-7, A549, HCT | Compound 4e induced a 1.04-fold increase in the S phase cell population in MCF-7 cells. mdpi.com |
| Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Antibacterial, Antifungal | Inhibition of E. coli MurB (antibacterial), Inhibition of CYP51 (antifungal) | Gram-positive and Gram-negative bacteria, Fungi | Exhibited broad-spectrum activity, with some compounds exceeding the potency of ampicillin (B1664943) and streptomycin. nih.gov |
| Isatin-indole molecular hybrids | Antimicrobial | Not fully elucidated | Gram-positive and Gram-negative bacteria, Fungi | Compound 5j was particularly effective against Candida albicans, showing potency four times greater than fluconazole. mdpi.com |
Investigation of Antioxidant Properties and Their Molecular Basis
Several studies have explored the antioxidant potential of indole derivatives. chim.itsmolecule.comresearchgate.nettandfonline.com The indole ring itself can act as a free radical scavenger. The presence of a methoxy group on the indole ring is known to enhance antioxidant activity, as it can increase the stability of the resulting free radical. researchgate.net For example, 5-methoxy-1-methyl-1H-indole has been shown to scavenge free radicals. smolecule.com Another derivative, 5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole (KAD22), was identified as a potent antioxidant. benthamdirect.com The molecular basis for this activity often involves the donation of a hydrogen atom from the N-H group of the indole ring or from a hydroxyl substituent to neutralize free radicals.
Role of 4 Methoxy 5 Methyl 1h Indole in Natural Product Inspired Synthesis and Biosynthesis Research
Indole (B1671886) Alkaloids as Significant Natural Product Scaffolds
Indole alkaloids represent one of the largest and most structurally diverse families of natural products. mdpi.com Their widespread occurrence in nature, from marine organisms to terrestrial plants and microorganisms, underscores their evolutionary importance and diverse biological functions. mdpi.comresearchgate.netbohrium.com The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, serves as a versatile template for a wide range of chemical modifications, leading to compounds with potent pharmacological activities. bohrium.com
The significance of indole alkaloids in medicinal chemistry is well-established, with many derivatives demonstrating anti-inflammatory, antiviral, and anticancer properties. bohrium.com The chemical structure of the indole bicyclic skeleton is directly related to its biological activity, and different functional groups at specific positions on the indolyl group are associated with various therapeutic effects. bohrium.com This structural and functional versatility makes indole alkaloids privileged scaffolds in the discovery of new chemical entities with potential applications in drug development. mdpi.com The continuous isolation of novel indole-containing natural products, along with the reappraisal of previously reported structures, highlights the ongoing importance of this class of compounds in the search for new therapeutic agents. mdpi.com
| Class of Indole Alkaloid | Significance | Source Organisms |
| Monoterpene Indole Alkaloids | Exhibit complex structures and diverse bioactivities, including anticancer and antimalarial properties. rsc.org | Plants |
| Bis- and Tris-indole Alkaloids | Display potent and varied biological activities. rsc.org | Marine organisms, Microorganisms |
| Marine Indole Alkaloids (MIAs) | Possess a wide range of therapeutic applications, including anti-inflammatory, anticancer, and anti-HIV activities. mdpi.combohrium.com | Sponges, Algae, Corals, Marine Bacteria, Fungi mdpi.com |
Proposed Biosynthetic Pathways of Methoxy- and Methyl-Substituted Indoles in Natural Systems
The biosynthesis of substituted indoles, including those with methoxy (B1213986) and methyl groups, often originates from the essential amino acid L-tryptophan. mdpi.com In many natural systems, enzymes catalyze the modification of the tryptophan scaffold to introduce various functional groups.
The introduction of a methoxy group typically involves an O-methylation step, where a methyl group is transferred from a donor molecule like S-adenosylmethionine (SAM) to a hydroxylated indole precursor. beilstein-journals.org This process is catalyzed by O-methyltransferase enzymes. The hydroxylation itself is often an earlier step, carried out by monooxygenase enzymes.
The methylation of the indole ring, such as the introduction of a methyl group at the C5 position, can occur through various enzymatic mechanisms. These can involve methyltransferases that utilize SAM as the methyl donor to directly methylate the indole nucleus or its precursors.
A proposed general biosynthetic route to a 4-methoxy-5-methyl-indole derivative could initiate with the enzymatic modification of L-tryptophan. This would likely involve a series of steps including, but not necessarily in this order:
Hydroxylation: Introduction of a hydroxyl group at the C4 position of the indole ring.
Methylation: Addition of a methyl group at the C5 position.
O-methylation: Conversion of the C4-hydroxyl group to a methoxy group.
The specific sequence and the enzymes involved can vary between different organisms and biosynthetic pathways. For instance, in the biosynthesis of some isoindole alkaloids, the process starts with L-tyrosine, which undergoes a series of transformations including oxidation and O-methylation by SAM to form key intermediates. beilstein-journals.org
Total Synthesis Strategies for Natural Products Containing 4-methoxy-5-methyl-1H-indole Motifs
The total synthesis of natural products containing the this compound core often relies on established indole synthesis methodologies, which are adapted to accommodate the specific substitution pattern. Several classic named reactions are frequently employed as key steps in these synthetic endeavors. rsc.org
One of the most versatile and widely used methods is the Fischer indole synthesis . rsc.orgresearchgate.net This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from a suitably substituted phenylhydrazine (B124118) and a ketone or aldehyde. To synthesize a this compound derivative, one would start with a 3-methoxy-4-methylphenylhydrazine.
Other notable strategies for constructing the indole nucleus include:
Madelung Synthesis: This method involves the base-catalyzed cyclization of an N-acyl-o-toluidine. rsc.org
Reissert Synthesis: A multi-step process that begins with the condensation of o-nitrotoluene with diethyl oxalate. rsc.org
Larock Indole Synthesis: A palladium-catalyzed annulation of an o-haloaniline with an alkyne. This method has been successfully used in the synthesis of 4-methoxy substituted indole alkaloids. nih.gov
A critical aspect of these syntheses is the strategic introduction of the methoxy and methyl groups onto the starting materials. For example, in a synthesis of 9-methoxy-substituted Corynanthe indole alkaloids, an efficient route to optically active 4-methoxytryptophan ethyl ester was developed, which served as a key intermediate. nih.gov The synthesis of complex natural products often involves a multi-step approach where the indole core is constructed early on, followed by further functionalization and elaboration of the side chains and other ring systems. nih.gov
| Synthetic Strategy | Description | Key Reactants |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of an arylhydrazone. researchgate.net | Arylhydrazine, Ketone/Aldehyde |
| Madelung Synthesis | Base-catalyzed cyclization of an N-acyl-o-toluidine. rsc.org | N-acyl-o-toluidine |
| Reissert Synthesis | Multi-step reaction starting with the condensation of o-nitrotoluene and diethyl oxalate. rsc.org | o-nitrotoluene, Diethyl oxalate |
| Larock Indole Synthesis | Palladium-catalyzed annulation of an o-haloaniline and an alkyne. rsc.orgnih.gov | o-haloaniline, Alkyne |
Semisynthesis and Derivatization of Natural Indole Products for Enhanced Activity
Semisynthesis, which involves the chemical modification of a naturally occurring compound, is a powerful strategy for generating novel derivatives with potentially improved biological activities. acs.org This approach is particularly valuable in the context of complex indole alkaloids, where total synthesis can be lengthy and challenging. By starting with a readily available natural product, chemists can explore the structure-activity relationships (SAR) of a particular scaffold. nih.gov
The derivatization of natural indole products often focuses on modifying the indole ring itself or the various substituents attached to it. For instance, a series of Aspidosperma terpenoid alkaloids were prepared through semisynthesis starting from the natural product tabersonine. This work featured the introduction of various oxygen-based substituents, including hydroxy and methoxy groups, onto the indole ring. nih.gov
In another example, the violacein (B1683560) biosynthesis pathway, which uses L-tryptophan as a substrate, was engineered to produce a variety of new violacein and deoxyviolacein (B1140582) analogues. biorxiv.org By feeding the system with different tryptophan analogues, researchers were able to generate a library of novel compounds. biorxiv.org This combination of biosynthesis and synthetic chemistry, often referred to as semisynthesis, opens up new avenues for drug discovery. biorxiv.org
The chemical derivatization of natural products can lead to the development of lead compounds with enhanced potency and selectivity. For example, modifications to the indole moiety of certain alkaloids have led to compounds that potently inhibit the growth of cancer cell lines. nih.gov This highlights the importance of semisynthesis as a tool for optimizing the therapeutic potential of natural indole products.
Future Research Directions for 4 Methoxy 5 Methyl 1h Indole
The exploration of 4-methoxy-5-methyl-1H-indole and its derivatives is poised for significant advancement. Future research is expected to focus on refining its synthesis, understanding its biological interactions through advanced computational and experimental techniques, and developing practical applications. The following sections outline key areas for future investigation, aiming to unlock the full potential of this promising chemical scaffold.
Q & A
Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
- Methodological Answer : Scaling issues include exothermic reactions (risk of thermal runaway) and low yields due to steric hindrance. Continuous flow reactors improve heat dissipation and mixing efficiency. Catalytic systems (e.g., Pd/C for hydrogenation) are recycled via filtration, reducing costs. Process analytical technology (PAT) monitors reaction progress in real-time using inline FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
